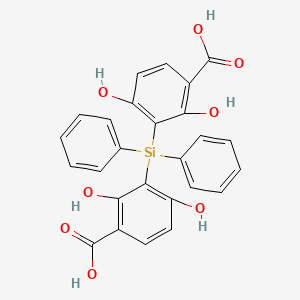
2-(Dicyclopentylamino)ethyl benzilate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dicyclopentylamino)ethyl benzilate hydrochloride is a chemical compound with the molecular formula C26H33NO3·HCl It is a derivative of benzilic acid and is known for its unique chemical structure, which includes a dicyclopentylamino group and an ethyl benzilate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyclopentylamino)ethyl benzilate hydrochloride typically involves the esterification of benzilic acid with 2-(dicyclopentylamino)ethanol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dicyclopentylamino)ethyl benzilate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzilic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzilate derivatives.
Aplicaciones Científicas De Investigación
2-(Dicyclopentylamino)ethyl benzilate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The exact mechanism of action of 2-(Dicyclopentylamino)ethyl benzilate hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate signaling pathways and influence cellular functions, leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Diethylamino)ethyl benzilate hydrochloride
- 2-(Dimethylamino)ethyl benzilate hydrochloride
- 2-(Diphenylamino)ethyl benzilate hydrochloride
Uniqueness
2-(Dicyclopentylamino)ethyl benzilate hydrochloride is unique due to its dicyclopentylamino group, which imparts distinct steric and electronic properties
Propiedades
Número CAS |
102516-83-6 |
|---|---|
Fórmula molecular |
C26H34ClNO3 |
Peso molecular |
444.0 g/mol |
Nombre IUPAC |
2-(dicyclopentylamino)ethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C26H33NO3.ClH/c28-25(26(29,21-11-3-1-4-12-21)22-13-5-2-6-14-22)30-20-19-27(23-15-7-8-16-23)24-17-9-10-18-24;/h1-6,11-14,23-24,29H,7-10,15-20H2;1H |
Clave InChI |
JRHXXLYGZLBPSM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N(CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4CCCC4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



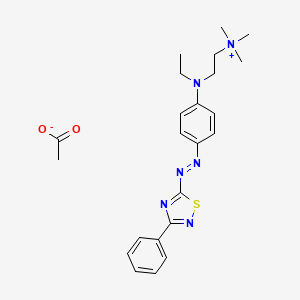
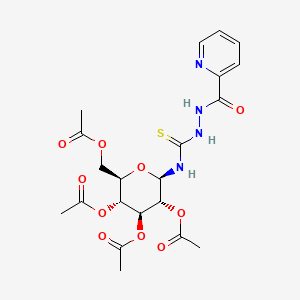

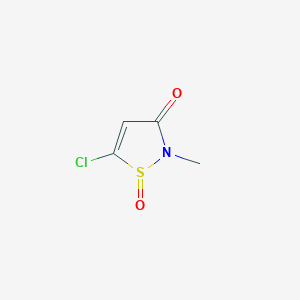
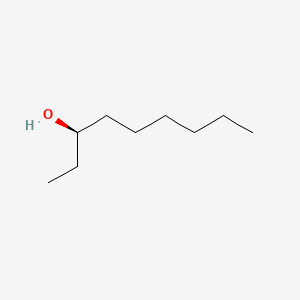
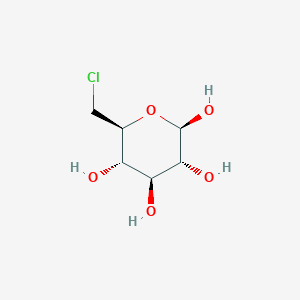
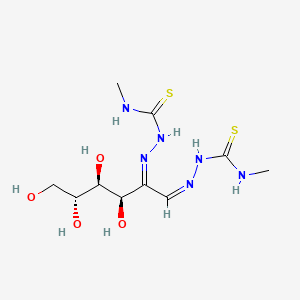
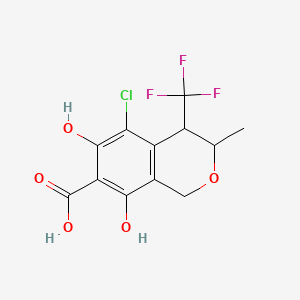

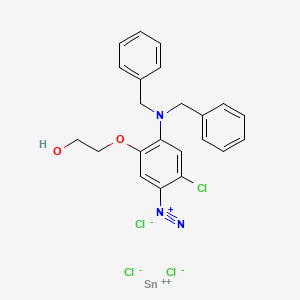
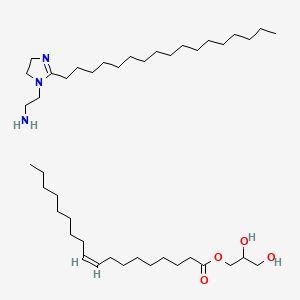
![5-[2-(dimethylamino)ethyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12705930.png)
